Octakis(pentylsulfanyl)naphthalene
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Overview
Description
Octakis(pentylsulfanyl)naphthalene is a highly substituted naphthalene derivative characterized by the presence of eight pentylsulfanyl groups attached to the naphthalene core This compound belongs to a class of octasubstituted naphthalenes, which are known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octakis(pentylsulfanyl)naphthalene typically involves the reaction of octafluoronaphthalene with the sodium salt of pentylthiol in a suitable solvent such as 1,3-dimethylimidazolidin-2-one . The reaction proceeds through nucleophilic substitution, where the fluorine atoms are replaced by pentylsulfanyl groups. The reaction conditions generally include moderate temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Octakis(pentylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the naphthalene core can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium salts of various thiols, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as coordination polymers and nanostructures.
Mechanism of Action
The mechanism of action of octakis(pentylsulfanyl)naphthalene involves its interaction with molecular targets through its sulfanyl groups. These groups can form coordination complexes with metal ions, leading to the formation of unique structures with potential catalytic and electronic properties . The naphthalene core can also participate in π-π interactions, contributing to its ability to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
Octakis(benzylsulfanyl)naphthalene: Similar structure but with benzyl groups instead of pentyl groups.
Octakis(phenylsulfanyl)naphthalene: Contains phenyl groups, leading to different reactivity and applications.
Octakis(carboxyalkyl-thioethyl)silsesquioxanes: Similar in having multiple sulfanyl groups but with a silsesquioxane core.
Uniqueness
Octakis(pentylsulfanyl)naphthalene is unique due to its specific substitution pattern and the presence of pentyl groups, which impart distinct solubility and reactivity properties. This makes it a valuable compound for the synthesis of novel materials and for exploring new chemical reactions.
Properties
CAS No. |
88977-47-3 |
---|---|
Molecular Formula |
C50H88S8 |
Molecular Weight |
945.8 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(pentylsulfanyl)naphthalene |
InChI |
InChI=1S/C50H88S8/c1-9-17-25-33-51-43-41-42(45(53-35-27-19-11-3)48(56-38-30-22-14-6)47(43)55-37-29-21-13-5)46(54-36-28-20-12-4)50(58-40-32-24-16-8)49(57-39-31-23-15-7)44(41)52-34-26-18-10-2/h9-40H2,1-8H3 |
InChI Key |
DMAFDQLDVCPIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC |
Origin of Product |
United States |
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